Dazoxiben

Description

See also: Dazoxiben Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

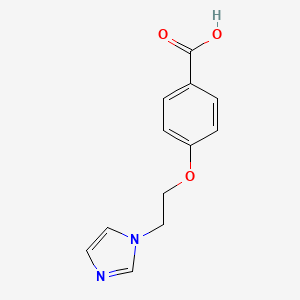

4-(2-imidazol-1-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZSYKGWHUSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74226-22-5 (hydrochloride) | |

| Record name | Dazoxiben [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045639 | |

| Record name | Dazoxiben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78218-09-4, 103735-00-8 | |

| Record name | Dazoxiben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78218-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazoxiben [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(1-Imidazolyl)ethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazoxiben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dazoxiben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOXIBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dazoxiben: A Technical Overview of its Chemical Structure, Mechanism of Action, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Dazoxiben, a potent and selective inhibitor of thromboxane synthase. The following sections detail its chemical structure, mechanism of action, pharmacological data, and relevant experimental methodologies.

Chemical Structure

This compound, with the IUPAC name 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, is a synthetic organic compound. Its chemical formula is C₁₂H₁₂N₂O₃, and it has a molecular weight of approximately 232.24 g/mol . The structure is characterized by a benzoic acid moiety linked via an ethoxy bridge to an imidazole ring.

Key Structural Identifiers:

-

Molecular Formula: C₁₂H₁₂N₂O₃

-

IUPAC Name: 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid

-

CAS Number: 78218-09-4

-

SMILES: O=C(O)c1ccc(OCCN2C=CN=C2)cc1[1]

The achiral nature of the molecule simplifies stereochemical considerations in its synthesis and biological activity.

Mechanism of Action

This compound functions as a selective and orally active inhibitor of thromboxane A₂ synthase (CYP5A1), a key enzyme in the arachidonic acid cascade.[2][3] By inhibiting this enzyme, this compound blocks the conversion of the prostaglandin endoperoxide PGH₂ into thromboxane A₂ (TXA₂). TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation.[4]

The inhibition of thromboxane synthase can lead to a redirection of the metabolic pathway of PGH₂, potentially increasing the synthesis of other prostaglandins such as prostacyclin (PGI₂), a vasodilator and inhibitor of platelet aggregation, and prostaglandin E₂ (PGE₂).[5] This dual effect of reducing a potent vasoconstrictor and potentially increasing vasodilators contributes to its therapeutic potential in conditions associated with abnormal vasoconstriction, such as Raynaud's syndrome.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified in various biological systems. The following tables summarize the key in vitro efficacy data.

| Parameter | Value | System | Reference |

| IC₅₀ | 0.3 µM | Inhibition of TXB₂ production in clotting human whole blood | |

| IC₅₀ | 0.32 µg/ml | Inhibition of TXB₂ production in rat whole blood | |

| IC₅₀ | 1.60 µg/ml | Inhibition of TXB₂ production in rat kidney glomeruli | |

| IC₅₀ | 250 nM | Inhibition of Thromboxane-A synthase |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound within the arachidonic acid signaling pathway.

Experimental Protocols

The evaluation of this compound's activity involves a range of in vitro and in vivo assays. Below are outlines of key experimental methodologies.

Thromboxane Synthase Inhibition Assay (In Vitro)

A common method to screen for thromboxane synthase inhibitors utilizes fluorescence polarization (FP).

Objective: To quantify the inhibitory effect of a compound on thromboxane A synthase activity.

Principle: The assay is based on the displacement of a fluorescently labeled probe from the active site of the enzyme by a competitive inhibitor. This displacement leads to a decrease in the fluorescence polarization signal, which is proportional to the inhibitory activity of the compound.

General Protocol Outline:

-

Reagent Preparation:

-

Reconstitute recombinant human thromboxane A synthase enzyme in an appropriate buffer.

-

Prepare a working solution of the fluorescent probe (e.g., TAMRA-conjugated).

-

Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Ozagrel).

-

-

Assay Procedure:

-

In a 384-well plate, add the assay buffer, the test compound or control, and the thromboxane A synthase enzyme.

-

Incubate to allow for compound-enzyme interaction.

-

Add the fluorescent probe to all wells.

-

Incubate to reach binding equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for a TAMRA probe).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Measurement of Thromboxane B₂ Production (Ex Vivo)

This assay measures the downstream effect of thromboxane synthase inhibition.

Objective: To quantify the amount of thromboxane B₂ (TXB₂), the stable metabolite of TXA₂, in biological samples after treatment with an inhibitor.

Principle: Whole blood is allowed to clot, which initiates the coagulation cascade and subsequent platelet activation, leading to the production of TXA₂ and its rapid hydrolysis to TXB₂. The concentration of TXB₂ is then measured, typically by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

General Protocol Outline:

-

Sample Collection:

-

Collect whole blood from subjects (human or animal) before and after administration of this compound.

-

-

Clotting and Sample Preparation:

-

Allow the blood samples to clot at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Centrifuge the clotted blood to separate the serum.

-

Collect the serum and store it frozen until analysis.

-

-

TXB₂ Quantification:

-

Perform a validated immunoassay (RIA or ELISA) on the serum samples to determine the concentration of TXB₂.

-

-

Data Analysis:

-

Compare the TXB₂ levels in post-treatment samples to baseline levels to calculate the percentage of inhibition.

-

Assessment of Forearm Vasoconstriction (In Vivo)

This method evaluates the physiological effect of this compound on vascular tone.

Objective: To determine the effect of this compound on vasoconstriction induced by a stimulus, such as cold.

Principle: Forearm blood flow is measured before and after a vasoconstrictive stimulus in the presence and absence of the drug. An effective vasodilator will attenuate the vasoconstrictive response.

General Protocol Outline:

-

Subject Preparation:

-

Administer this compound or a placebo to healthy volunteers in a controlled study design (e.g., double-blind, crossover).

-

-

Baseline Measurements:

-

Measure forearm blood flow using venous occlusion plethysmography.

-

-

Cold Stimulation:

-

Induce vasoconstriction by immersing the subject's hand in cold water for a specified duration.

-

-

Post-Stimulation Measurements:

-

Measure forearm blood flow again after the cold stimulus.

-

-

Data Analysis:

-

Compare the change in forearm blood flow in response to the cold stimulus between the this compound and placebo treatment groups to assess the drug's effect on vasoconstriction.

-

References

Dazoxiben's Impact on Prostaglandin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazoxiben, an imidazole derivative, is a potent and selective inhibitor of thromboxane synthase (thromboxane A2 synthase). Its mechanism of action fundamentally alters the arachidonic acid cascade, leading to a significant reduction in thromboxane A2 (TXA2) production and a concurrent redirection of prostaglandin endoperoxide (PGH2) metabolism. This guide provides an in-depth technical overview of this compound's effects on prostaglandin metabolism pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core biological and experimental workflows.

Introduction

Prostaglandins and thromboxanes, collectively known as prostanoids, are lipid mediators derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes, including hemostasis, inflammation, and vascular tone regulation.[1] Thromboxane A2 (TXA2), primarily produced by platelets, is a potent vasoconstrictor and promoter of platelet aggregation.[2] In contrast, prostacyclin (PGI2), synthesized mainly by endothelial cells, is a vasodilator and an inhibitor of platelet aggregation.[1] The balance between TXA2 and PGI2 is critical for maintaining cardiovascular homeostasis.

This compound has been investigated for its therapeutic potential in conditions associated with abnormal vasoconstriction and platelet activation, such as Raynaud's syndrome and thrombosis.[3][4] Its primary pharmacological effect is the selective inhibition of thromboxane synthase, the enzyme responsible for converting the prostaglandin endoperoxide PGH2 into TXA2. This inhibition leads to a reorientation of PGH2 metabolism towards the production of other prostaglandins, including PGI2, prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2).

Mechanism of Action: Shifting the Prostaglandin Balance

This compound's core mechanism is its selective inhibition of thromboxane synthase. This targeted action has two primary consequences on the prostaglandin metabolism pathway:

-

Inhibition of Thromboxane A2 Synthesis: this compound effectively blocks the conversion of PGH2 to TXA2, thereby reducing the levels of this pro-aggregatory and vasoconstrictive agent.

-

Redirection of Prostaglandin Endoperoxide (PGH2) Metabolism: The accumulation of the substrate PGH2, due to the enzymatic block, results in its increased metabolism by other synthases. This "shunting" effect leads to elevated production of:

-

Prostacyclin (PGI2): Measured as its stable metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α), PGI2 has vasodilatory and anti-aggregatory properties.

-

Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2): These prostaglandins have diverse and sometimes opposing effects on platelet function and vascular tone.

-

This redirection of PGH2 metabolism is a key feature of this compound's pharmacological profile and is believed to contribute significantly to its overall therapeutic effects.

This compound's primary mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on prostaglandin metabolism from various in vitro and ex vivo studies.

Table 1: In Vitro Inhibition of Thromboxane B2 (TXB2) Production by this compound

| System | IC50 | Reference |

| Clotting Human Whole Blood | 0.3 µg/mL | |

| Rat Whole Blood | 0.32 µg/mL | |

| Rat Kidney Glomeruli | 1.60 µg/mL | |

| Washed Human Platelet Suspensions (Thrombin-stimulated) | 0.7 µM |

Table 2: Ex Vivo and In Vivo Effects of this compound on Prostanoid Levels

| Study Type | Species | This compound Dose | Effect on TXB2 | Effect on 6-keto-PGF1α | Effect on Other Prostaglandins | Reference |

| Ex vivo | Human | 1.5 and 3.0 mg/kg (oral) | Significant reduction | Plasma levels ranged from <4 to 8 pg/mL | Enhancement of PGE2 > PGF2α > 6-keto-PGF1α | |

| In vivo | Human | 400 mg/day for 6 weeks (oral) | Lowered plasma levels | Not significantly changed | - | |

| In vivo | Human | 200 mg (single oral dose) | Dropped serum levels | Rose in plasma | Increased PGE2 and PGF2α | |

| In vivo | Human | - | Urinary excretion reduced by 30% | No evidence of redirection in renal metabolism | - |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of this compound's effects.

Measurement of Thromboxane B2 and 6-keto-PGF1α by Radioimmunoassay (RIA)

Radioimmunoassay is a common method for quantifying prostanoid levels in biological samples.

-

Sample Collection and Preparation:

-

Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., citrate) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostanoid formation.

-

Plasma Separation: Platelet-rich plasma (PRP) or platelet-poor plasma (PPP) is obtained by centrifugation at specific speeds.

-

Extraction: For 6-keto-PGF1α, which is often present at low concentrations, an extraction and concentration step is typically required. This may involve solvent extraction and column chromatography.

-

-

RIA Procedure:

-

A known amount of radiolabeled tracer (e.g., tritium-labeled 6-keto-PGF1α or 125I-labeled TXB2) is mixed with the sample and a specific antibody.

-

The unlabeled prostanoid in the sample competes with the radiolabeled tracer for binding to the antibody.

-

After incubation, the antibody-bound fraction is separated from the free fraction using methods like dextran-coated charcoal or a second antibody precipitation.

-

The radioactivity of the bound fraction is measured, and the concentration of the prostanoid in the sample is determined by comparing the results to a standard curve.

-

Platelet Aggregation Assay

Platelet aggregation is assessed using a turbidimetric aggregometer.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP is prepared by centrifuging the blood at a low speed (e.g., 100 x g for 10-15 minutes) at room temperature.

-

Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed.

-

-

Aggregation Measurement:

-

A cuvette containing PRP is placed in the aggregometer and warmed to 37°C with a stir bar.

-

The instrument is calibrated with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

-

An aggregating agent, such as arachidonic acid or collagen, is added to the PRP to induce aggregation.

-

The change in light transmittance through the PRP is recorded as the platelets aggregate. The extent and rate of aggregation are measured.

-

To test the effect of this compound, PRP is pre-incubated with the drug before the addition of the aggregating agent.

-

General experimental workflow for studying this compound's effects.

Concluding Remarks

This compound serves as a valuable pharmacological tool for investigating the roles of thromboxane A2 and other prostaglandins in health and disease. Its selective inhibition of thromboxane synthase provides a clear mechanism for reducing the production of a key prothrombotic and vasoconstrictive mediator. The consequent redirection of PGH2 metabolism towards the synthesis of other prostanoids, such as the vasodilatory and anti-aggregatory prostacyclin, highlights the intricate balance within the arachidonic acid cascade. The quantitative data and experimental protocols summarized in this guide offer a foundation for researchers and drug development professionals working in the field of eicosanoid pharmacology and cardiovascular therapeutics. Further research into the nuanced effects of the redirected prostaglandin profile will continue to inform the development of novel therapeutic strategies targeting this critical metabolic pathway.

References

Pharmacokinetics and pharmacodynamics of Dazoxiben in vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazoxiben is an orally active, selective inhibitor of thromboxane synthase.[1] By blocking the synthesis of thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction, this compound has been investigated for its therapeutic potential in various cardiovascular and vasospastic disorders. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, effects on platelet function, and the methodologies used to evaluate its activity.

Pharmacokinetics

Absorption: this compound is well absorbed after oral administration in animal models, including rats and rabbits.[3] In humans, oral administration of 1.5 and 3.0 mg/kg has been shown to elicit systemic pharmacodynamic effects, indicating effective absorption from the gastrointestinal tract.[4]

Distribution, Metabolism, and Excretion: Information regarding the distribution, metabolism, and excretion of this compound is limited. Further studies are required to fully characterize these pharmacokinetic properties.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective inhibition of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TxA2. This inhibition leads to a reduction in TxA2 levels and a redirection of PGH2 metabolism towards other prostaglandins, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α).[5]

Effects on Platelet Aggregation

This compound has been shown to inhibit platelet aggregation, although its efficacy can vary among individuals. This variability has led to the classification of subjects as "responders" and "non-responders".

-

In responders, this compound effectively prevents the platelet release reaction induced by arachidonic acid.

-

In non-responders, this compound fails to inhibit arachidonic acid-induced aggregation despite significant inhibition of TxA2 production.

This compound reduces the maximal rate of collagen-induced platelet aggregation and prolongs bleeding time. However, it does not abolish the secondary wave of ADP-induced aggregation.

Effects on Prostaglandin Metabolism

A key pharmacodynamic feature of this compound is the redirection of prostaglandin metabolism. By inhibiting thromboxane synthase, this compound leads to an accumulation of the substrate PGH2, which is then available for other prostaglandin synthases. This results in:

-

Increased Prostacyclin (PGI2) Production: this compound administration leads to a rise in the levels of the stable PGI2 metabolite, 6-keto-PGF1α. PGI2 is a potent vasodilator and inhibitor of platelet aggregation, which may contribute to the therapeutic effects of this compound.

-

Increased PGE2 and PGF2α Production: Inhibition of TxA2 synthesis is also accompanied by an increased generation of PGE2 and PGF2α.

The functional outcome of thromboxane synthase inhibition appears to be modulated by the interplay of these newly formed prostaglandins.

Quantitative Pharmacodynamic Data

| Parameter | Species/System | Value | Reference |

| Inhibition of Thromboxane B2 (TxB2) Production | |||

| IC50 | Clotting human whole blood | 0.3 µg/mL | |

| IC50 | Rat whole blood | 0.32 µg/mL | |

| IC50 | Rat kidney glomeruli | 1.60 µg/mL | |

| Effect on Platelet Adhesion | |||

| Reduction in adhesion to damaged rabbit aorta | 1 and 10 µM this compound | ~45% | |

| Clinical Dosage | |||

| Raynaud's Syndrome | Human | 400 mg/day |

Experimental Protocols

Measurement of Thromboxane B2 (TxB2) by Radioimmunoassay (RIA)

This protocol outlines the general steps for measuring TxB2, the stable metabolite of TxA2, in biological samples.

Principle: A competitive binding assay where a known amount of radiolabeled (e.g., ¹²⁵I) TxB2 competes with the unlabeled TxB2 in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled TxB2 in the sample.

Methodology:

-

Sample Collection and Preparation:

-

Whole blood is collected and allowed to clot at 37°C for a specified time to stimulate TxB2 production.

-

Serum is separated by centrifugation.

-

For plasma samples, blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.

-

-

Assay Procedure:

-

A standard curve is prepared using known concentrations of unlabeled TxB2.

-

Standards, control samples, and unknown samples are incubated with a specific anti-TxB2 antibody.

-

A fixed amount of ¹²⁵I-labeled TxB2 is added to each tube.

-

The mixture is incubated to allow for competitive binding.

-

The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).

-

The radioactivity in the bound fraction is measured using a gamma counter.

-

-

Data Analysis:

-

A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the TxB2 standards.

-

The concentration of TxB2 in the unknown samples is determined by interpolating their percentage of bound radioactivity from the standard curve.

-

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the in vitro assessment of platelet aggregation in response to various agonists.

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Whole blood is collected into tubes containing an anticoagulant (e.g., sodium citrate).

-

PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes).

-

PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15-20 minutes) to pellet the platelets. PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.

-

A baseline light transmission is established for the PRP (0% aggregation). The light transmission through the PPP is set as 100% aggregation.

-

To test the effect of this compound, PRP is pre-incubated with the drug for a specified period.

-

An agonist (e.g., collagen, arachidonic acid, ADP) is added to the PRP to induce aggregation.

-

The change in light transmission is recorded over time as a measure of platelet aggregation.

-

-

Data Analysis:

-

The maximum percentage of aggregation and the slope of the aggregation curve are calculated.

-

The inhibitory effect of this compound is determined by comparing the aggregation response in the presence and absence of the drug.

-

Measurement of 6-keto-Prostaglandin F1α by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of 6-keto-PGF1α, the stable hydrolysis product of prostacyclin.

Principle: GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify specific molecules. A stable isotope-labeled internal standard is used for accurate quantification.

Methodology:

-

Sample Preparation and Extraction:

-

Plasma or urine samples are spiked with a known amount of a stable isotope-labeled internal standard (e.g., deuterated 6-keto-PGF1α).

-

The prostaglandins are extracted from the biological matrix using solid-phase extraction.

-

-

Derivatization:

-

The extracted prostaglandins are chemically modified (derivatized) to increase their volatility and thermal stability for GC analysis. This typically involves esterification of the carboxyl group and formation of a silyl ether of the hydroxyl groups.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects and quantifies specific ions of the analyte and the internal standard.

-

-

Data Analysis:

-

The concentration of 6-keto-PGF1α in the original sample is calculated from the ratio of the peak areas of the analyte and the internal standard.

-

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound inhibits thromboxane synthase, reducing TxA2 and redirecting PGH2 to other prostaglandins.

Experimental Workflow for Pharmacodynamic Assessment

Caption: Workflow for assessing the in vivo pharmacodynamic effects of this compound.

Conclusion

This compound is a selective thromboxane synthase inhibitor with complex in vivo pharmacodynamics. Its ability to not only reduce the pro-aggregatory and vasoconstrictive effects of TxA2 but also to increase the production of anti-aggregatory and vasodilatory prostaglandins like PGI2 makes it an interesting pharmacological agent. However, the variability in patient response and the lack of comprehensive pharmacokinetic data highlight the need for further research to fully understand its therapeutic potential and to identify patient populations most likely to benefit from its use. The experimental protocols described herein provide a framework for the continued investigation of this compound and other thromboxane synthase inhibitors.

References

- 1. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The quantitative analysis of 6-keto PGF1 alpha in biological fluids by stable isotope dilution utilizing gas chromatography-mass spectrometry (GC-MS) [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Discovery and Synthesis of Dazoxiben: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Dazoxiben, identified by the code UK-37248, emerged from the laboratories of Pfizer in the late 1970s and early 1980s as a pioneering therapeutic agent in the class of selective thromboxane synthase inhibitors.[1][2] This technical guide provides a comprehensive overview of the early discovery, synthesis, and pharmacological evaluation of this compound, with a focus on the foundational studies that elucidated its mechanism of action and therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals engaged in the field of drug development.

Early Discovery and Rationale

The discovery of this compound was rooted in the growing understanding of the role of eicosanoids, particularly thromboxane A2 (TXA2), in cardiovascular pathophysiology. TXA2, a potent vasoconstrictor and promoter of platelet aggregation, was identified as a key mediator in thrombosis and other vascular disorders.[3] The therapeutic hypothesis was that selective inhibition of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2, could offer a targeted approach to antithrombotic therapy with a potentially more favorable safety profile than non-selective cyclooxygenase (COX) inhibitors like aspirin. This compound was developed as an orally active small molecule to test this hypothesis.

Chemical Synthesis

The chemical synthesis of this compound, chemically named 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, follows a straightforward two-step process. The synthesis involves the O-alkylation of a protected p-hydroxybenzoic acid derivative with 1-(2-chloroethyl)imidazole, followed by the hydrolysis of the protecting group to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoate

-

To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added a base, for example, sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting mixture is stirred at room temperature for 30 minutes to ensure the complete formation of the phenoxide.

-

1-(2-chloroethyl)imidazole hydrochloride (1.1 equivalents) is then added to the reaction mixture.

-

The reaction is heated to 60-80 °C and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 4-[2-(1H-imidazol-1-yl)ethoxy]benzoate.

Step 2: Hydrolysis to this compound (4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid)

-

The purified ethyl 4-[2-(1H-imidazol-1-yl)ethoxy]benzoate from Step 1 is dissolved in a mixture of a suitable alcohol (e.g., ethanol or methanol) and water.

-

An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents), is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours, with the progress of the hydrolysis monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is acidified to a pH of approximately 5-6 with a suitable acid, such as hydrochloric acid (HCl), leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.

Biological Evaluation and Mechanism of Action

This compound's primary pharmacological effect is the selective inhibition of thromboxane synthase. This selective action was a key differentiator from non-selective COX inhibitors.

Thromboxane Synthase Inhibition

Early in vitro studies demonstrated this compound's potent and selective inhibition of thromboxane B2 (TXB2) production, the stable metabolite of TXA2.

Table 1: In Vitro Inhibition of Thromboxane B2 (TXB2) Production by this compound

| Biological System | IC50 Value | Reference |

| Clotting Human Whole Blood | 0.3 µM | [4] |

| Rat Whole Blood | 0.32 µg/mL | [4] |

| Rat Kidney Glomeruli | 1.60 µg/mL |

Redirection of Prostaglandin Synthesis

A significant consequence of selective thromboxane synthase inhibition is the redirection of the prostaglandin H2 (PGH2) substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α). This shunting of the metabolic pathway is a key aspect of this compound's mechanism of action.

Table 2: Effect of this compound on Prostaglandin Production

| Prostaglandin | Effect in Clotting Human Whole Blood | Reference |

| Prostaglandin E2 (PGE2) | Enhancement | |

| Prostaglandin F2α (PGF2α) | Enhancement | |

| 6-keto-Prostaglandin F1α (stable metabolite of PGI2) | Enhancement |

Platelet Aggregation

The effect of this compound on platelet aggregation was a central focus of its early evaluation. While the inhibition of TXA2 production was expected to lead to a potent anti-aggregatory effect, the results were more nuanced, with responses varying between individuals.

Table 3: Effect of this compound on Platelet Aggregation

| Agonist | Effect of this compound | Reference |

| Arachidonic Acid | Inhibition (in "responders") | |

| Collagen | Reduced maximal rate of aggregation | |

| ADP | No significant effect on secondary aggregation | |

| Adrenaline | Inhibition of release reaction |

Experimental Protocols

Protocol 1: In Vitro Thromboxane Synthase Inhibition Assay (Radioimmunoassay)

This protocol describes a representative method for determining the in vitro inhibition of thromboxane synthase by this compound using a radioimmunoassay (RIA) to measure TXB2 levels.

-

Preparation of Platelet-Rich Plasma (PRP): Whole human blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Incubation: Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37 °C.

-

Initiation of Thromboxane Synthesis: Thromboxane synthesis is initiated by adding an agonist, such as arachidonic acid (e.g., 0.5-1 mM final concentration) or collagen (e.g., 1-5 µg/mL final concentration).

-

Reaction Termination: After a defined incubation period (e.g., 5-10 minutes) at 37 °C, the reaction is stopped by adding a solution that both halts enzymatic activity and precipitates proteins, such as cold indomethacin in ethanol.

-

Sample Preparation for RIA: The samples are centrifuged at a high speed (e.g., 10,000 x g) to pellet the precipitated proteins. The supernatant, containing TXB2, is collected.

-

Radioimmunoassay (RIA):

-

A standard curve is prepared using known concentrations of unlabeled TXB2.

-

A fixed amount of radiolabeled TXB2 (e.g., ¹²⁵I-labeled TXB2) and a specific anti-TXB2 antibody are added to the standards and the unknown samples.

-

The mixture is incubated to allow for competitive binding between the labeled and unlabeled TXB2 for the antibody.

-

The antibody-bound TXB2 is separated from the free TXB2 using a separation agent (e.g., a second antibody or charcoal).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of TXB2 in the samples is determined by interpolating from the standard curve.

-

-

Data Analysis: The percentage inhibition of TXB2 production is calculated for each this compound concentration, and the IC50 value is determined.

Protocol 2: Platelet Aggregation Assay

This protocol outlines a typical light transmission aggregometry method to assess the effect of this compound on platelet aggregation.

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): PRP is prepared as described in Protocol 1. PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.

-

Instrument Setup: A light transmission aggregometer is calibrated using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Incubation: An aliquot of PRP is placed in a cuvette with a magnetic stir bar and incubated at 37 °C in the aggregometer. This compound or vehicle control is added and incubated for a short period (e.g., 2-5 minutes).

-

Induction of Aggregation: A platelet agonist (e.g., arachidonic acid, collagen, ADP, or adrenaline) is added to the cuvette to induce aggregation.

-

Measurement: The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.

-

Data Analysis: The maximum aggregation percentage and the initial rate of aggregation are determined from the aggregation curve. The inhibitory effect of this compound is quantified by comparing the aggregation parameters in the presence and absence of the compound.

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Evaluation

Caption: In vitro evaluation workflow for this compound.

Conclusion

The early research on this compound laid a critical foundation for the development of selective thromboxane synthase inhibitors. The studies highlighted its potent and selective inhibitory effect on TXA2 synthesis and the consequential redirection of prostaglandin metabolism. While its clinical development for various indications, including Raynaud's syndrome, did not ultimately lead to market approval, the scientific insights gained from the study of this compound have been invaluable. It served as a crucial pharmacological tool to dissect the complex roles of eicosanoids in health and disease and has informed the development of subsequent generations of antithrombotic agents. This technical guide provides a snapshot of the pivotal early work that defined the chemical and biological profile of this important investigational drug.

References

- 1. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Effects of this compound and low-dose aspirinon platelet behaviour in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Dazoxiben's Role in Inhibiting Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of dazoxiben, a selective thromboxane A2 synthase inhibitor, and its complex role in the modulation of platelet aggregation. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action

This compound is an imidazole derivative that acts as a potent and selective inhibitor of thromboxane A2 (TXA2) synthase[1]. This enzyme is critical in the arachidonic acid cascade, where it catalyzes the conversion of prostaglandin H2 (PGH2) into TXA2[1]. TXA2 is a highly labile but powerful vasoconstrictor and a potent inducer of platelet aggregation[1]. By blocking the synthesis of TXA2, this compound aims to reduce platelet activation and subsequent thrombus formation.

However, the physiological effects of this compound are not solely dictated by the reduction of TXA2. The inhibition of thromboxane synthase leads to an accumulation of its substrate, PGH2. This prostaglandin endoperoxide can then be shunted towards alternative enzymatic pathways, leading to the increased synthesis of other prostaglandins, namely prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), and prostacyclin (PGI2)[2][3]. These prostaglandins have their own distinct and sometimes opposing effects on platelet function, which contributes to a variable and complex overall response to this compound treatment.

The "Responder" vs. "Non-Responder" Phenomenon

A key observation in clinical and preclinical studies of this compound is the significant inter-individual variability in its anti-aggregatory effects. This has led to the classification of subjects as "responders" or "non-responders".

-

Responders: In these individuals, the inhibition of TXA2 synthesis by this compound leads to a significant reduction in platelet aggregation induced by agents like arachidonic acid.

-

Non-Responders: In this group, despite effective inhibition of TXA2 production, platelet aggregation is not significantly attenuated. The prevailing hypothesis is that in non-responders, the accumulated PGH2 is preferentially converted to pro-aggregatory prostaglandins like PGE2, which can counteract the anti-aggregatory effect of reduced TXA2 levels.

This differential response underscores the complexity of this compound's mechanism and highlights the importance of the balance between different pro- and anti-aggregatory prostaglandins in determining the ultimate effect on platelet function.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting thromboxane synthesis and platelet aggregation from various in vitro and ex vivo studies.

| Parameter | Value | Species | Condition | Reference |

| IC50 for TXB2 Production | 0.3 µg/mL | Human | Clotting whole blood | |

| 0.32 µg/mL | Rat | Whole blood | ||

| 1.60 µg/mL | Rat | Kidney glomeruli |

Table 1: this compound's Inhibitory Concentration (IC50) for Thromboxane B2 (TXB2) Production. This table illustrates the concentration of this compound required to inhibit 50% of the production of TXB2, a stable metabolite of TXA2.

| Agonist | This compound Effect | Observation | Reference |

| Collagen | Reduced maximal rate of aggregation | Less effective than aspirin. | |

| Increased aggregation threshold (from 4.8±1.7 mg/ml to 10.6±3.3 mg/ml) | Ex vivo study in citrated blood. | ||

| Arachidonic Acid | Inhibition of aggregation in "responders" | No significant inhibition in "non-responders". | |

| ADP | No significant effect on secondary aggregation | Aspirin abolished secondary aggregation. | |

| Adrenaline | Significantly inhibited release reaction | - |

Table 2: Effects of this compound on Platelet Aggregation Induced by Various Agonists. This table summarizes the qualitative and quantitative effects of this compound on platelet aggregation in response to different stimuli.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold-standard method for assessing platelet function in vitro.

Objective: To measure the extent of platelet aggregation in response to various agonists in the presence or absence of this compound.

Materials:

-

Whole blood collected in 3.2% or 3.8% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Agonists: Arachidonic acid, ADP, collagen, epinephrine.

-

This compound solution.

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

-

37°C water bath or incubator.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a separate tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

-

-

Calibration of the Aggregometer:

-

Set the 0% aggregation baseline using a cuvette containing PRP.

-

Set the 100% aggregation baseline using a cuvette containing PPP.

-

-

Assay:

-

Pipette a defined volume of PRP into a cuvette with a stir bar and pre-warm to 37°C for at least 5 minutes.

-

Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 1-5 minutes).

-

Place the cuvette in the aggregometer and start recording.

-

Add the agonist to induce platelet aggregation.

-

Record the change in light transmission for a set period (typically 5-10 minutes).

-

-

Data Analysis:

-

The percentage of maximum aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.

-

IC50 values can be determined by testing a range of this compound concentrations and plotting the percentage of inhibition against the log of the concentration.

-

Measurement of Thromboxane B2 (TXB2) by Radioimmunoassay (RIA)

This assay quantifies the production of TXB2, the stable, inactive metabolite of TXA2, as a measure of thromboxane synthase activity.

Objective: To determine the effect of this compound on the synthesis of TXA2 by measuring TXB2 levels.

Materials:

-

Platelet-rich plasma (PRP) or whole blood.

-

Agonist (e.g., arachidonic acid, collagen).

-

This compound solution.

-

Indomethacin (to stop the reaction).

-

TXB2 RIA kit (containing 125I-labeled TXB2, TXB2 antibody, and standards).

-

Gamma counter.

Procedure:

-

Sample Preparation:

-

Incubate PRP or whole blood with either this compound or vehicle control at 37°C.

-

Stimulate with an agonist to induce TXA2 production.

-

After a defined incubation period, stop the reaction by adding indomethacin and placing the samples on ice.

-

Centrifuge the samples to remove platelets and obtain the plasma.

-

-

Radioimmunoassay:

-

Follow the specific instructions provided with the commercial RIA kit.

-

Typically, this involves incubating the plasma sample with a known amount of 125I-labeled TXB2 and a limited amount of anti-TXB2 antibody.

-

The unlabeled TXB2 in the sample competes with the labeled TXB2 for binding to the antibody.

-

-

Separation and Counting:

-

Separate the antibody-bound TXB2 from the free TXB2 (e.g., using a precipitating antibody or charcoal).

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of unlabeled TXB2.

-

Determine the concentration of TXB2 in the samples by comparing their radioactivity to the standard curve.

-

Calculate the percentage of inhibition of TXB2 production by this compound.

-

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound is a selective thromboxane synthase inhibitor with a nuanced effect on platelet aggregation. While it effectively reduces the production of the potent pro-aggregatory molecule TXA2, its overall efficacy is modulated by the subsequent redirection of prostaglandin endoperoxide metabolism. The existence of "responder" and "non-responder" populations highlights the intricate balance of pro- and anti-aggregatory prostaglandins in determining the net effect on platelet function. This technical guide provides a foundational understanding of this compound's mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the field of antiplatelet therapy.

References

- 1. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound and low-dose aspirinon platelet behaviour in man - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Inhibitory Action of Dazoxiben on Thromboxane A2 Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of dazoxiben, a selective inhibitor of thromboxane A2 (TXA2) synthase. This compound's mechanism of action involves the targeted inhibition of the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2, a potent mediator of platelet aggregation and vasoconstriction. This selectivity allows for the potential redirection of PGH2 towards the synthesis of other prostanoids, such as prostacyclin (PGI2), which possesses anti-aggregatory and vasodilatory properties. This document details the quantitative inhibitory profile of this compound, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study of prostanoid pharmacology and the development of novel anti-thrombotic agents.

Introduction

Thromboxane A2 (TXA2) is a key eicosanoid synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase pathways.[1] It plays a critical role in hemostasis and thrombosis through its potent pro-aggregatory and vasoconstrictive effects.[2] Dysregulation of TXA2 production is implicated in the pathophysiology of various cardiovascular diseases, including myocardial infarction and stroke.[2]

Pharmacological strategies to mitigate the effects of TXA2 have primarily focused on two approaches: inhibition of COX enzymes (e.g., aspirin) or blockade of the thromboxane receptor (TP receptor).[1] While effective, non-selective COX inhibitors also suppress the production of other crucial prostanoids like prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1] This has led to the development of selective thromboxane synthase inhibitors, such as this compound, which aim to specifically block TXA2 production while potentially shunting the precursor prostaglandin H2 (PGH2) towards the synthesis of beneficial prostanoids like PGI2.

This compound, an imidazole derivative, has been investigated for its potential therapeutic applications in conditions characterized by excessive platelet activation and vasoconstriction, such as Raynaud's syndrome. This guide provides a detailed technical overview of its selective inhibitory action on TXA2 synthase.

Mechanism of Action

This compound acts as a selective and competitive inhibitor of thromboxane A2 synthase (TXA2S), a member of the cytochrome P450 family of enzymes. TXA2S catalyzes the conversion of the endoperoxide intermediate prostaglandin H2 (PGH2) into TXA2. By binding to the active site of TXA2S, this compound prevents the metabolism of PGH2 to TXA2. This selective inhibition leads to a significant reduction in the biosynthesis of TXA2.

A key consequence of TXA2S inhibition is the potential for "endoperoxide redirection." The accumulated PGH2 can be shunted towards other enzymatic pathways, leading to an increased synthesis of other prostanoids, including prostacyclin (PGI2, measured as its stable metabolite 6-keto-PGF1α), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2). The increased production of the anti-aggregatory and vasodilatory PGI2 is a theoretically advantageous outcome of selective TXA2S inhibition.

Signaling Pathway of Thromboxane A2 Synthesis and this compound's Point of Intervention

Caption: this compound selectively inhibits TXA2 Synthase, blocking TXA2 production.

Quantitative Data Presentation

The selective inhibitory activity of this compound on TXA2 synthase has been quantified in numerous studies. The following tables summarize key in vitro and ex vivo data, providing a comparative view of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | System | Agonist | IC50 | Reference |

| TXB2 Production | Clotting Human Whole Blood | Endogenous Thrombin | 0.3 µg/mL | |

| TXB2 Production | Rat Whole Blood | Not Specified | 0.32 µg/mL | |

| TXB2 Production | Rat Kidney Glomeruli | Not Specified | 1.60 µg/mL | |

| TXB2 Production | Platelet-Rich Plasma | Arachidonic Acid | 765 ± 54 µM | |

| PGE2 Production | Platelet-Rich Plasma | Arachidonic Acid | >2000 µM |

Table 2: Ex Vivo Effects of this compound in Humans

| Dose | Effect | System | Notes | Reference |

| 1.5 and 3.0 mg/kg (oral) | Significant reduction in urinary TXB2 excretion by 30% | Healthy Volunteers | No evidence of redirection of renal prostaglandin metabolism. | |

| 1.5 and 3.0 mg/kg (oral) | Enhancement of PGE2 > PGF2α > 6-keto-PGF1α production | Clotting Whole Blood | Demonstrates endoperoxide redirection. | |

| 100 mg (oral) | Reduction in maximal rate of collagen-induced platelet aggregation | Healthy Volunteers | Less effective than aspirin. | |

| 100 mg (oral) | More than doubling of 6-keto-PGF1α formation | Clotting Whole Blood | In contrast to aspirin which decreased it by 95%. | |

| 400 mg/day for 6 weeks | Significant clinical improvement and lowering of plasma TXB2 levels | Patients with Raynaud's Syndrome | Hand temperature measurements remained unchanged. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selective inhibitory action of this compound.

In Vitro Thromboxane A2 Synthase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on TXA2 synthase by measuring the production of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2.

Objective: To determine the IC50 of this compound for TXA2 synthase in a whole blood or platelet-rich plasma (PRP) system.

Materials:

-

Freshly drawn human venous blood collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Agonist to induce platelet activation and TXA2 synthesis (e.g., collagen, arachidonic acid, or thrombin).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Indomethacin or another cyclooxygenase inhibitor (to stop the reaction).

-

Enzyme immunoassay (EIA) or Radioimmunoassay (RIA) kit for TXB2.

-

Centrifuge, water bath, vortex mixer, and microplate reader.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate PRP from red and white blood cells.

-

Carefully collect the upper PRP layer.

-

-

Incubation with this compound:

-

Pre-warm PRP samples to 37°C in a water bath.

-

Add varying concentrations of this compound (or vehicle control) to the PRP samples and incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

-

Induction of TXA2 Synthesis:

-

Add the agonist (e.g., collagen at a final concentration of 2-5 µg/mL) to the PRP samples to initiate platelet aggregation and TXA2 synthesis.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C with gentle agitation.

-

-

Termination of Reaction:

-

Stop the enzymatic reaction by adding a cyclooxygenase inhibitor such as indomethacin (final concentration ~10 µM).

-

Immediately place the samples on ice.

-

-

Sample Preparation for TXB2 Measurement:

-

Centrifuge the samples at a high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet the platelets.

-

Collect the supernatant for TXB2 analysis.

-

-

Measurement of TXB2:

-

Quantify the concentration of TXB2 in the supernatant using a commercially available EIA or RIA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 production for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow for In Vitro TXA2 Synthase Inhibition Assay

Caption: Workflow for determining this compound's in vitro inhibitory effect on TXA2 synthase.

Platelet Aggregation Assay

This protocol outlines the use of light transmission aggregometry to assess the effect of this compound on platelet aggregation.

Objective: To measure the impact of this compound on agonist-induced platelet aggregation.

Materials:

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP), prepared from citrated whole blood.

-

This compound stock solution.

-

Platelet agonists (e.g., collagen, arachidonic acid, ADP).

-

Saline or appropriate buffer.

-

Light transmission aggregometer with cuvettes and stir bars.

Procedure:

-

Preparation of PRP and PPP:

-

Prepare PRP as described in section 4.1.

-

Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes to pellet all cellular components.

-

-

Instrument Calibration:

-

Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

-

-

Assay Performance:

-

Pipette a defined volume of pre-warmed PRP into an aggregometer cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle and incubate for a short period (e.g., 2-5 minutes) at 37°C.

-

Add the platelet agonist to induce aggregation and start recording the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of platelet aggregation for each condition.

-

Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

-

Measurement of Prostaglandin Levels by LC-MS/MS

This protocol provides a general workflow for the quantification of various prostaglandins (e.g., TXB2, 6-keto-PGF1α, PGE2) in plasma or other biological fluids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To simultaneously measure the levels of multiple prostaglandins following treatment with this compound to assess its selectivity and the extent of endoperoxide redirection.

Materials:

-

Plasma samples from subjects treated with this compound or placebo.

-

Internal standards (deuterated versions of the prostaglandins of interest).

-

Solid-phase extraction (SPE) cartridges for sample cleanup.

-

Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid).

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Spike the samples with a known amount of the deuterated internal standards.

-

Perform protein precipitation (e.g., with cold acetonitrile).

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges according to the manufacturer's protocol.

-

Load the pre-treated plasma samples onto the cartridges.

-

Wash the cartridges to remove interfering substances.

-

Elute the prostaglandins with an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the prostaglandins using a suitable C18 liquid chromatography column and a gradient elution program.

-

Detect and quantify the prostaglandins and their internal standards using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Construct calibration curves for each prostaglandin using the peak area ratios of the analyte to its internal standard.

-

Determine the concentration of each prostaglandin in the unknown samples by interpolating from the calibration curves.

-

Conclusion

This compound is a well-characterized selective inhibitor of thromboxane A2 synthase. Its mechanism of action, centered on the specific blockade of TXA2 production, offers a more targeted approach to antiplatelet therapy compared to non-selective COX inhibitors. The redirection of prostaglandin endoperoxides towards the synthesis of other prostanoids, particularly the vasodilatory and anti-aggregatory prostacyclin, represents a significant aspect of its pharmacological profile. The quantitative data and experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of next-generation selective TXA2 synthase inhibitors. Further research into the clinical efficacy and safety of this class of drugs is warranted to fully elucidate their therapeutic potential in cardiovascular and other diseases.

References

Dazoxiben's Impact on Vasoconstriction and Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazoxiben is a potent and selective inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 into thromboxane A2 (TXA2). TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, this compound effectively reduces the levels of this pro-constrictive and pro-thrombotic agent. A key feature of this compound's mechanism is the redirection of prostaglandin H2 metabolism towards the synthesis of other prostanoids, notably prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This dual action of reducing a vasoconstrictor while potentially increasing a vasodilator forms the basis of its therapeutic interest in conditions characterized by abnormal vasoconstriction. This technical guide provides an in-depth overview of this compound's core pharmacology, its impact on vascular tone, and detailed methodologies for its investigation.

Core Mechanism of Action

This compound's primary pharmacological effect is the competitive and selective inhibition of thromboxane A2 synthase. This enzyme is a key component of the arachidonic acid cascade.

Key Points:

-

Inhibition of Thromboxane A2 Synthesis: this compound blocks the conversion of the prostaglandin endoperoxide PGH2 to TXA2.[1]

-

Redirection of Prostaglandin Metabolism: The inhibition of thromboxane synthase leads to an accumulation of PGH2, which is then available as a substrate for other enzymes in the pathway. This results in an increased synthesis of prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2).[2]

-

Dual Effect on Vascular Tone: The net effect on vascular tone is a combination of reduced TXA2-mediated vasoconstriction and increased PGI2-mediated vasodilation.[3]

Signaling Pathways

Arachidonic Acid Cascade and this compound's Point of Intervention

The following diagram illustrates the arachidonic acid cascade and highlights the specific point of action for this compound.

Thromboxane A2 Receptor Signaling Pathway

Thromboxane A2 exerts its vasoconstrictive effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor. Activation of the TP receptor initiates a downstream signaling cascade involving Gq and G12/13 proteins, ultimately leading to an increase in intracellular calcium and smooth muscle contraction.

Data Presentation

In Vitro Inhibition of Thromboxane B2 Production

| Tissue/Cell Type | Species | IC50 for TXB2 Production (μM) | Reference |

| Clotting Whole Blood | Human | 0.3 | |

| Kidney Glomeruli | Rat | 1.60 | |

| Whole Blood | Rat | 0.32 |

In Vivo Effects on Prostanoid Production in Humans

| Dose of this compound | Change in Urinary Prostacyclin Metabolite (PGI-M) | Change in Serum Thromboxane B2 | Reference |

| 200 mg (single dose) | 2.4-fold increase | Dose-dependent inhibition |

Effects on Forearm Vasoconstriction in Humans

Experimental Protocols

In Vivo Assessment of Forearm Vasoconstriction: Venous Occlusion Plethysmography with Cold Pressor Test

This protocol is designed to measure forearm blood flow (FBF) and calculate forearm vascular resistance (FVR) in response to a cold stimulus, a method used to assess the in vivo effects of this compound on vasoconstriction.

Materials:

-

Venous occlusion plethysmograph with mercury-in-silastic strain gauges

-

Pneumatic cuffs for wrist and upper arm

-

Sphygmomanometer

-

Basin of ice water (4-5°C)

-

This compound or placebo for administration

Procedure:

-

Subject Preparation: The subject rests in a supine position in a temperature-controlled room (22-24°C) for at least 30 minutes to acclimatize.

-

Plethysmograph Placement: A mercury-in-silastic strain gauge is placed around the thickest part of the forearm. A pneumatic cuff is placed on the upper arm for venous occlusion, and another cuff is placed on the wrist to exclude hand circulation from the measurement.

-

Baseline Measurements: Baseline forearm blood flow is measured by inflating the upper arm cuff to 40-50 mmHg for 7-10 seconds out of every 15 seconds. The wrist cuff is inflated to suprasystolic pressure (e.g., 200 mmHg) one minute before and during the measurements. Blood pressure is measured in the contralateral arm.

-

Drug Administration: this compound or placebo is administered according to the study design (e.g., oral administration 1-2 hours before the test).

-

Cold Pressor Test: The subject's contralateral hand is immersed in ice water for a specified period (e.g., 1-2 minutes).

-

Data Acquisition: Forearm blood flow and blood pressure are measured continuously before, during, and after the cold pressor test.

-

Data Analysis: Forearm blood flow is calculated from the rate of change of forearm volume during venous occlusion. Forearm vascular resistance is calculated as Mean Arterial Pressure / Forearm Blood Flow.

Workflow Diagram:

In Vitro Assessment of Vascular Tone: Isolated Aortic Ring Assay

This ex vivo method allows for the direct assessment of this compound's effects on vascular smooth muscle contraction and relaxation.

Materials:

-

Isolated thoracic aorta from a laboratory animal (e.g., rat, rabbit)

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2 at 37°C

-

Isometric force transducer

-

Data acquisition system

-

Vasoconstrictor agent (e.g., phenylephrine, U46619 - a stable thromboxane A2 analog)

-

This compound

Procedure:

-

Tissue Preparation: The thoracic aorta is carefully excised and placed in cold physiological salt solution. Adherent connective tissue is removed, and the aorta is cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted between two L-shaped stainless-steel hooks in the organ baths containing physiological salt solution. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g), with the buffer being replaced every 15-20 minutes.

-

Viability Check: The viability of the rings is assessed by inducing a contraction with a high-potassium solution or a standard agonist like phenylephrine. The presence of functional endothelium can be checked by assessing relaxation to acetylcholine after pre-contraction.

-

Concentration-Response Curve: After a washout period, a cumulative concentration-response curve to a vasoconstrictor is generated.

-

This compound Incubation: The rings are incubated with various concentrations of this compound for a specified period.

-

Post-Incubation Concentration-Response: The concentration-response curve to the vasoconstrictor is repeated in the presence of this compound to assess its inhibitory effect. To study its direct vasodilatory effect, this compound can be added to pre-contracted rings.

-

Data Analysis: The contractile responses are recorded and analyzed to determine parameters such as EC50 and maximal contraction.

Workflow Diagram:

Measurement of Thromboxane B2 and 6-keto-Prostaglandin F1α

The assessment of this compound's biochemical efficacy relies on measuring the levels of the stable metabolites of TXA2 and PGI2, which are thromboxane B2 (TXB2) and 6-keto-prostaglandin F1α (6-keto-PGF1α), respectively.

Methods:

-

Radioimmunoassay (RIA): A common and sensitive method for quantifying TXB2 and 6-keto-PGF1α in plasma, serum, and urine.

-

Enzyme-Linked Immunosorbent Assay (ELISA): An alternative immunoassay that is also widely used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, often used for validation and precise quantification.

Sample Collection and Preparation:

-

Blood Sampling: Blood should be drawn into a syringe containing an anticoagulant and an inhibitor of cyclooxygenase (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

-

Plasma/Serum Separation: The blood is centrifuged to separate plasma or allowed to clot to obtain serum.

-

Extraction: For urine and sometimes plasma, an extraction step (e.g., solid-phase extraction) may be necessary to concentrate the analytes and remove interfering substances.

-

Analysis: The prepared samples are then analyzed using one of the methods mentioned above according to the manufacturer's or a validated laboratory protocol.

Conclusion

This compound's well-defined mechanism of action as a thromboxane synthase inhibitor provides a clear rationale for its potential therapeutic applications in diseases characterized by excessive vasoconstriction and platelet aggregation. By shunting prostaglandin metabolism towards the production of vasodilatory and anti-aggregatory prostacyclin, it offers a multi-faceted approach to modulating vascular tone. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other thromboxane synthase inhibitors. Further research focusing on generating quantitative dose-response data in various vascular beds and patient populations will be crucial for fully elucidating its therapeutic potential.

References

- 1. Biosynthesis and pharmacological modulation of thromboxane in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a thromboxane synthetase inhibitor and a thromboxane antagonist on release and activity of thromboxane A2 and prostacyclin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The G12 family of G proteins as a reporter of thromboxane A2 receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Dazoxiben with Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazoxiben is a potent and selective inhibitor of thromboxane synthase, an enzyme downstream of cyclooxygenase (COX) in the arachidonic acid cascade. This guide delves into the nuanced interaction of this compound with the COX pathway. While this compound does not directly inhibit COX-1 or COX-2 enzymes, its mechanism of action is intrinsically linked to their activity. By blocking the conversion of the COX-derived prostaglandin endoperoxide (PGH2) to thromboxane A2 (TXA2), this compound indirectly modulates the metabolic fate of COX products, leading to a redirection of the pathway towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2). This guide provides a comprehensive overview of this compound's mechanism, quantitative data on its inhibitory effects, detailed experimental protocols for assessing relevant enzymatic activities, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction: The Arachidonic Acid Cascade and the Role of Cyclooxygenase